ADBICA N-(5-hydroxypentyl) metabolite
Description
Background on Synthetic Cannabinoids and Metabolite Research
Synthetic cannabinoids (SCs) represent a large and chemically diverse class of new psychoactive substances (NPS). nih.gov These substances are designed to mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC), the primary psychoactive component of cannabis, by interacting with the cannabinoid receptors CB1 and CB2. nih.govunodc.org The CB1 receptor, located mainly in the central nervous system, is primarily responsible for the psychotropic effects associated with cannabis. unodc.org Since their emergence in the illicit drug market, SCs have posed significant challenges to forensic and clinical toxicology. ojp.gov
A critical aspect of SC research is the study of their metabolism. Following administration, SCs undergo extensive and rapid biotransformation in the body, meaning the parent compound is often found in very low concentrations, if at all, in biological samples like urine. nih.gov Instead, a wide array of metabolites are formed. nih.gov Therefore, identifying these metabolites is crucial for documenting drug intake in forensic and clinical settings. nih.govscitechnol.com In vitro studies using human liver microsomes (HLM) and human hepatocytes are common and effective methods for predicting the metabolic pathways of new SCs before they are widely encountered in casework. nih.govresearchgate.net
Rationale for Academic Investigation of ADBICA N-(5-hydroxypentyl) Metabolite
The academic and forensic investigation of this compound is driven by several key factors. ADBICA is a synthetic cannabinoid of the aminoalkylindole type that has been identified in illicit herbal blends. caymanchem.comcaymanchem.com Based on established metabolic patterns for structurally similar SCs, such as JWH-018 and ADB-PINACA, hydroxylation of the N-alkyl side chain is a major and expected metabolic pathway. caymanchem.comcaymanchem.com The N-(5-hydroxypentyl) metabolite is, therefore, an anticipated product of ADBICA biotransformation in humans. caymanchem.com
Scope and Objectives of Scholarly Inquiry
The scholarly inquiry into this compound is focused on several distinct objectives:
Chemical Characterization: To definitively determine its chemical structure and properties, which is fundamental for its synthesis as a reference standard and its identification in complex biological matrices.
Metabolic Profiling: To confirm its formation as a metabolite of ADBICA through in vitro and in vivo studies and to understand the specific enzymatic pathways involved in its creation. nih.govresearchgate.net
Analytical Detection: To develop and validate sensitive and specific analytical methods, typically using mass spectrometry, for its detection and quantification in biological samples such as blood and urine. scitechnol.comresearchgate.net
The overarching goal is to generate robust scientific data that can be used by forensic toxicologists, clinicians, and researchers to reliably detect ADBICA consumption and to better understand the substance's biotransformation and potential biological activity.
Chemical and Physical Properties
The fundamental chemical and physical properties of a compound are essential for its identification and for the development of analytical standards. The properties for this compound are detailed below.
| Property | Value |
| Formal Name | N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-hydroxypentyl)-1H-indole-3-carboxamide caymanchem.com |
| CAS Number | 2460433-27-4 caymanchem.com |
| Molecular Formula | C₂₀H₂₉N₃O₃ caymanchem.com |
| Formula Weight | 359.5 caymanchem.com |
| SMILES | O=C(NC(C(N)=O)C(C)(C)C)C1=CN(CCCCCO)C2=C1C=CC=C2 caymanchem.com |
| InChI Key | ICYIIRAAIJKCGW-UHFFFAOYSA-N caymanchem.com |
Properties
Molecular Formula |
C20H29N3O3 |
|---|---|
Molecular Weight |
359.5 |
InChI |
InChI=1S/C20H29N3O3/c1-20(2,3)17(18(21)25)22-19(26)15-13-23(11-7-4-8-12-24)16-10-6-5-9-14(15)16/h5-6,9-10,13,17,24H,4,7-8,11-12H2,1-3H3,(H2,21,25)(H,22,26) |
InChI Key |
ICYIIRAAIJKCGW-UHFFFAOYSA-N |
SMILES |
O=C(NC(C(N)=O)C(C)(C)C)C1=CN(CCCCCO)C2=C1C=CC=C2 |
Synonyms |
N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide |
Origin of Product |
United States |
Metabolic Pathways and Biotransformation of Adbica Leading to N 5 Hydroxypentyl Metabolite Formation
Phase I Biotransformation: Hydroxylation Mechanisms
Hydroxylation, the addition of a hydroxyl (-OH) group, is a central mechanism in the Phase I metabolism of many synthetic cannabinoids, including ADBICA. This process increases the water solubility of the compound, facilitating its eventual excretion.
The hydroxylation of ADBICA's pentyl chain is primarily carried out by the cytochrome P450 (CYP450) superfamily of enzymes. nih.govresearchgate.net These heme-containing monooxygenases are abundant in the liver and are the principal enzymes responsible for the metabolism of a vast array of foreign compounds. nih.govresearchgate.net While the specific CYP450 isoforms responsible for ADBICA metabolism are a subject of ongoing research, studies on similar synthetic cannabinoids suggest that multiple isoforms are likely involved. nih.gov The general mechanism involves the activation of molecular oxygen and the subsequent insertion of an oxygen atom into a C-H bond of the pentyl chain. nih.govyoutube.com
The position at which hydroxylation occurs on the pentyl chain is not random. This phenomenon, known as regioselectivity, is influenced by the structure of the substrate and the active site of the metabolizing enzyme. For many synthetic cannabinoids with an N-pentyl chain, hydroxylation preferentially occurs at the terminal (ω) and penultimate (ω-1) positions. youtube.comfrontiersin.org This results in the formation of N-(5-hydroxypentyl) and N-(4-hydroxypentyl) metabolites, respectively. frontiersin.orgsapphirebioscience.comsanbio.nl The formation of the N-(5-hydroxypentyl) metabolite is a significant pathway for ADBICA. caymanchem.com
Phase II Biotransformation: Conjugation Pathways of ADBICA N-(5-hydroxypentyl) Metabolite
Following Phase I hydroxylation, the newly formed N-(5-hydroxypentyl) metabolite of ADBICA can undergo Phase II biotransformation. This phase involves conjugation reactions, where an endogenous molecule is attached to the metabolite, further increasing its water solubility and facilitating its removal from the body.
The most common conjugation reaction for hydroxylated drug metabolites is glucuronidation. nih.gov In this process, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from a cofactor to the hydroxyl group of the this compound. The resulting glucuronide conjugate is highly water-soluble and readily excreted in urine. nih.govoup.com While glucuronidation is a major pathway, other conjugation processes, such as sulfation, may also occur, although typically to a lesser extent.
Comparative Metabolism of ADBICA with Related Synthetic Cannabinoids
The metabolic fate of ADBICA is not unique among synthetic cannabinoids. Many compounds within this class share structural similarities, leading to comparable metabolic pathways.
The formation of an N-(5-hydroxypentyl) metabolite is a common metabolic route for numerous synthetic cannabinoids that possess an N-pentyl or N-5-fluoropentyl side chain. frontiersin.org For instance, well-studied synthetic cannabinoids like JWH-018 and AM-2201 are known to produce significant amounts of their respective N-(5-hydroxypentyl) metabolites. frontiersin.org Similarly, ADB-PINACA, another synthetic cannabinoid, is also expected to form an N-(5-hydroxypentyl) metabolite as a major product of its metabolism. caymanchem.com This consistent metabolic pattern across different synthetic cannabinoid chemotypes highlights the central role of pentyl chain hydroxylation in their detoxification. frontiersin.orgnih.gov
| Compound | Core Structure | Metabolite(s) |
| ADBICA | Indole (B1671886) | N-(5-hydroxypentyl) metabolite, N-(4-hydroxypentyl) metabolite sapphirebioscience.comcaymanchem.com |
| JWH-018 | Indole | N-(5-hydroxypentyl) metabolite frontiersin.org |
| AM-2201 | Indole | N-(5-hydroxypentyl) metabolite (from JWH-018) frontiersin.org |
| ADB-PINACA | Indazole | N-(5-hydroxypentyl) metabolite caymanchem.com |
| 5F-PB-22 | Indole | PB-22 N-5-hydroxypentyl metabolite caymanchem.com |
The biotransformation of ADBICA, a synthetic cannabinoid, primarily occurs in the liver and involves a series of Phase I metabolic reactions. The formation of the N-(5-hydroxypentyl) metabolite is a significant pathway in the metabolism of ADBICA and similarly structured synthetic cannabinoids. caymanchem.comcaymanchem.comnih.govnih.govnih.gov In vitro studies using human hepatocytes, which are considered a gold standard for modeling in vivo metabolism, have been instrumental in elucidating these pathways. nih.govoup.com
The principal reaction leading to the formation of the N-(5-hydroxypentyl) metabolite is aliphatic hydroxylation. This process is catalyzed by cytochrome P450 (CYP450) enzymes. nih.govnih.gov In this reaction, a hydroxyl group (-OH) is introduced at the terminal (omega) position of the N-pentyl chain of the ADBICA molecule. This specific transformation results in the compound formally named N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-(5-hydroxypentyl)-1H-indole-3-carboxamide. caymanchem.com
While hydroxylation can occur at other positions on the pentyl chain, leading to metabolites such as the N-(4-hydroxypentyl) metabolite, the terminal position is often a primary site for this reaction in synthetic cannabinoids featuring an N-pentyl group. nih.govsapphirebioscience.com Following its formation, the N-(5-hydroxypentyl) metabolite can undergo further Phase I metabolism. A notable subsequent reaction is the oxidation of the terminal hydroxyl group to a carboxylic acid, forming the ADBICA N-pentanoic acid metabolite. caymanchem.com This metabolite has also been identified in metabolic studies of related compounds. nih.gov
The N-(5-hydroxypentyl) metabolite is considered an expected and important metabolite for identifying exposure to ADBICA in forensic and research applications. caymanchem.comlabchem.com.my Its presence in biological samples is a strong indicator of the parent compound's consumption, as the parent drug is often extensively metabolized and may be present at very low concentrations. semanticscholar.org
Distinct Metabolic Characteristics of the ADBICA Scaffold
The metabolic fate of ADBICA is intrinsically linked to the distinct chemical features of its molecular scaffold. This scaffold is composed of three main parts: an indole core, an N-pentyl chain, and a tert-leucinamide head group. The interplay of these components directs the metabolic pathways, including the formation of the N-(5-hydroxypentyl) metabolite.
A key characteristic influencing ADBICA's metabolism is the length of its N-alkyl chain. Research has shown that synthetic cannabinoids with longer alkyl chains, such as the pentyl group in ADBICA, tend to undergo more extensive metabolism on the chain itself compared to analogs with shorter chains (e.g., butyl). nih.gov This favors biotransformations like hydroxylation along the pentyl chain over modifications to the core structure. nih.gov
The indole core of ADBICA is also susceptible to metabolic modification, typically through hydroxylation. However, for many N-pentyl indole-based synthetic cannabinoids, metabolism on the alkyl side chain is a more predominant pathway. nih.gov
The tert-leucinamide head group is another potential site for metabolism, primarily through amide hydrolysis. This reaction would cleave the amide bond, leading to the formation of ADBICA carboxylic acid. nih.gov While this is a common metabolic route for many synthetic cannabinoids, the rate and extent of this reaction can be influenced by the steric hindrance of the bulky tert-butyl group in the leucinamide moiety. This may, in turn, increase the metabolic preference for the more accessible N-pentyl chain.
The metabolic profile of ADBICA can be contrasted with its fluorinated analogs, such as 5F-ADBICA. In such compounds, the presence of a fluorine atom on the pentyl chain introduces an alternative and often major metabolic pathway: oxidative defluorination, which also results in the formation of a 5-hydroxypentyl metabolite. nih.gov The study of these analogs highlights that the unsubstituted pentyl chain of ADBICA is a primary target for direct hydroxylation.
The following table summarizes the influence of the ADBICA scaffold's components on its metabolism:
Table 1: Influence of ADBICA Structural Components on Metabolism| Structural Component | Primary Metabolic Pathway(s) | Resulting Metabolite(s) | Notes |
|---|---|---|---|
| N-Pentyl Chain | Aliphatic Hydroxylation | N-(5-hydroxypentyl) metabolite, N-(4-hydroxypentyl) metabolite | This is a major metabolic site, with longer chains favoring this pathway. nih.gov |
| Oxidation of Hydroxyl Group | N-pentanoic acid metabolite | A subsequent Phase I reaction following initial hydroxylation. caymanchem.com | |
| Indole Core | Aromatic Hydroxylation | Hydroxyindole metabolites | A possible but often less dominant pathway compared to side-chain metabolism. nih.gov |
| Tert-Leucinamide Head Group | Amide Hydrolysis | ADBICA carboxylic acid | A common pathway for carboxamide-containing synthetic cannabinoids. nih.gov |
The following table provides details on compounds mentioned in this article:
Analytical Methodologies for Detection and Quantification of Adbica N 5 Hydroxypentyl Metabolite
Advanced Chromatographic Techniques
Chromatography, renowned for its high sensitivity and separation efficiency, is a cornerstone of forensic toxicology. nih.gov Techniques such as liquid chromatography and gas chromatography, especially when coupled with mass spectrometry, provide the specificity required for the unambiguous identification and quantification of metabolites like ADBICA N-(5-hydroxypentyl) metabolite. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for analyzing synthetic cannabinoid metabolites. nih.gov It offers high sensitivity and selectivity without the need for chemical derivatization, which is often required for gas chromatography. sigmaaldrich.com This methodology is essential for elucidating compounds in toxicological investigations. researchgate.net
LC-MS/MS methods are developed to be highly selective and specific, providing accurate identification and quantification of synthetic cannabinoid metabolites in biological samples like urine, blood, and oral fluid. nih.govresearchgate.net Validation of these methods typically establishes linearity over a specific concentration range, with lower limits of quantification (LLOQ) often in the sub-nanogram per milliliter level. nih.gov For instance, a validated method for 32 synthetic cannabinoid metabolites established linearity from 0.5–200 ng/mL. nih.gov The high resolution and accuracy of modern mass spectrometers permit the non-targeted screening of samples, which is invaluable given the constant emergence of new synthetic cannabinoids. researchgate.net
Below is a table summarizing typical parameters used in LC-MS/MS methods for the analysis of synthetic cannabinoid metabolites.
| Parameter | Description | Source(s) |
| Column | Reversed-phase columns, such as C18 or RP-Amide, are commonly used for separation. | nih.govsigmaaldrich.com |
| Mobile Phase | A gradient elution is typically employed, using a combination of an aqueous phase (e.g., water with 0.1-0.2% formic or acetic acid) and an organic phase (e.g., acetonitrile (B52724) or methanol). | nih.govthermofisher.com |
| Ionization Source | Electrospray ionization (ESI) in positive mode is frequently used for these compounds. | nih.govsigmaaldrich.com |
| Run Time | Total chromatographic run times are often optimized to be short, typically between 4 and 25 minutes, to allow for high throughput. | nih.govsigmaaldrich.com |
| Detection | Tandem mass spectrometry (MS/MS) is used in Multiple Reaction Monitoring (MRM) mode for targeted quantification, ensuring high specificity. | nih.gov |
Gas chromatography-mass spectrometry (GC-MS) is another principal technique used in forensic laboratories for the targeted analysis of synthetic cannabinoids and their metabolites. nih.govnih.gov Due to the low volatility and potential for thermal degradation of hydroxylated metabolites in the hot GC inlet, a chemical derivatization step is essential prior to analysis. cannabissciencetech.comchromatographyonline.com
The most common derivatization method is silylation, where polar functional groups (like the hydroxyl group on the N-5-hydroxypentyl chain) are replaced with a trimethylsilyl (B98337) (TMS) group. nih.govcannabissciencetech.com This process increases the thermal stability and volatility of the analyte, improving its chromatographic behavior. cannabissciencetech.com Reagents such as Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. nih.gov Following derivatization, the sample is injected into the GC-MS system, where compounds are separated on a capillary column and detected by the mass spectrometer, often in full scan mode for screening or selected ion monitoring (SIM) for targeted analysis. nih.gov
The table below outlines typical parameters for GC-MS analysis of derivatized synthetic cannabinoid metabolites.
| Parameter | Description | Source(s) |
| Derivatization Agent | Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). | nih.gov |
| Column | A low- to mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), is common. | nih.gov |
| Injection Mode | Splitless injection is typically used to maximize the transfer of analyte to the column for trace-level detection. | nih.gov |
| Carrier Gas | Helium is the most commonly used carrier gas. | nih.govcfsre.org |
| Ionization Mode | Electron Impact (EI) at 70 eV is standard for creating reproducible mass spectra that can be compared to spectral libraries. | nih.gov |
| Temperature Program | A temperature gradient is used to separate analytes, starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 290-340°C). | nih.gov |
Immunochemical Screening Approaches
Immunoassays are widely used in clinical and forensic settings as a rapid preliminary screening tool for classes of drugs. nih.govnih.gov However, their utility for synthetic cannabinoids is complicated by the vast structural diversity of these compounds and their metabolites. nih.govresearchgate.net
The effectiveness of an immunoassay depends on the ability of its antibodies to bind to the target analyte or structurally similar compounds, a phenomenon known as cross-reactivity. nih.gov Many commercial synthetic cannabinoid immunoassays are designed to detect specific metabolites, such as the N-pentanoic acid metabolites of JWH-018 or AB-PINACA. nih.gov
Research into the cross-reactivity of a wide array of cannabinoid analogs and metabolites has shown that performance is highly variable. nih.gov A 2025 study evaluating 53 cannabinoid analogs found that many compounds, particularly those that are not carboxylic acid metabolites, show little to no cross-reactivity with commercially available synthetic cannabinoid kits. nih.gov Specifically, for kits targeting N-pentanoic acid metabolites, no cross-reactivity was detected for many other compound structures. nih.gov This suggests that a hydroxylated metabolite like this compound would likely go undetected by these specific immunoassays, leading to a false-negative result. nih.govnih.gov Furthermore, immunoassays designed to detect traditional THC metabolites are useless for detecting synthetic cannabinoids due to the lack of structural similarity. nih.gov
Despite their limitations, immunoassays serve a role as preliminary screening tools in research and high-volume toxicology settings because they are fast and can be automated. nih.govnih.gov They can provide presumptive positive results for a class of compounds, which can help to narrow down the subsequent, more resource-intensive confirmatory testing. labroots.com
However, it is critical to understand that a negative result from an immunoassay does not rule out the presence of a synthetic cannabinoid, as the assay may not cross-react with the specific compound or metabolite present (a false negative). nih.gov Conversely, a positive result may be triggered by a structurally related compound that is not the primary target (a false positive). nih.gov For these reasons, all presumptive positive results from immunoassays require confirmation by a more specific and sensitive method, such as LC-MS/MS or GC-MS, to provide definitive identification. nih.govlabroots.com
Sample Preparation Strategies for Diverse Biological Matrices
Effective sample preparation is a critical step to isolate the this compound from the complex biological matrix, remove interfering substances, and concentrate the analyte before instrumental analysis. The choice of technique depends on the matrix (e.g., urine, blood, oral fluid) and the subsequent analytical method.
Common strategies include:
Liquid-Liquid Extraction (LLE): This classic technique involves extracting the analyte from the aqueous biological sample (like urine) into an immiscible organic solvent. The selection of the solvent is optimized to maximize the recovery of the target metabolite. After extraction, the organic layer is separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis. nih.gov
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique than LLE. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. SPE can provide cleaner extracts and higher concentration factors compared to LLE. cfsre.org
Enzymatic Hydrolysis: Many metabolites, including hydroxylated forms, are conjugated with glucuronic acid in the body to increase water solubility for excretion. nih.govresearchgate.net To detect these conjugated metabolites, a hydrolysis step using the enzyme β-glucuronidase is often performed before extraction. nih.govnih.gov This enzymatic reaction cleaves the glucuronide conjugate, releasing the free metabolite for analysis and thereby increasing its detectable concentration. nih.gov
Optimization of Extraction Techniques (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction, Protein Precipitation)
The primary goal of sample extraction is to isolate the target analyte from the biological matrix, remove interfering components, and concentrate the analyte to a level suitable for detection. The choice of extraction technique depends on the analyte's physicochemical properties, the matrix, and the desired analytical sensitivity. For synthetic cannabinoid metabolites, Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT) are commonly employed. bu.edubu.eduyoutube.com
Solid-Phase Extraction (SPE): SPE is a widely used and effective technique for cleaning up and concentrating synthetic cannabinoids and their metabolites from biological fluids like urine and plasma. bu.edunih.gov It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while impurities are washed away. The analyte is then eluted with a small volume of a specific solvent. bu.edu
Optimization of SPE involves selecting the appropriate sorbent type (e.g., C18, mixed-mode cation-exchange), conditioning the cartridge, optimizing the pH of the sample load, and choosing the right wash and elution solvents. bu.edunih.gov For instance, a study on various synthetic cannabinoids found that a Waters Oasis HLB column provided significantly higher extraction recovery compared to other columns. nih.gov Another study comparing different commercial SPE cartridges for synthetic cannabinoid metabolites concluded that SiliCycle cartridges were the most reproducible and efficient. bu.edu The process minimizes the use of large volumes of organic solvents and can be automated, offering advantages over LLE. bu.edu
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent. For synthetic cannabinoid metabolites, LLE can be effective, though it may require more solvent and can be more labor-intensive than SPE. bu.eduoup.com Optimization strategies include selecting an appropriate organic solvent (e.g., 1-chlorobutane:isopropyl alcohol mixtures) and adjusting the pH of the aqueous phase to ensure the analyte is in a neutral form, which enhances its partitioning into the organic layer. oup.com Supported Liquid Extraction (SLE) is a variation that uses a solid support impregnated with the aqueous sample, over which the organic extraction solvent is passed, offering a more streamlined workflow. news-medical.net
Protein Precipitation (PPT): For blood, serum, and plasma samples, protein precipitation is a crucial first step to remove high-molecular-weight proteins that can interfere with analysis and damage analytical columns. youtube.comnih.gov This is typically achieved by adding an organic solvent, such as acetonitrile or methanol, or an acid (like trichloroacetic acid) to the sample. nih.govnih.govyoutube.com The precipitant denatures the proteins, causing them to aggregate and fall out of solution. youtube.com After centrifugation, the clear supernatant containing the analyte can be directly injected for analysis or subjected to further cleanup, such as SPE. youtube.comnih.gov Studies have shown that adding acetonitrile prior to SPE can improve extraction recovery for cannabinoids from serum. nih.gov While fast and simple, PPT may not remove all matrix interferences, a phenomenon known as matrix effects. nih.gov
Mitigation of Matrix Effects in Quantitative Analysis
Matrix effects are a significant challenge in quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the primary technique for detecting synthetic cannabinoid metabolites. nih.govresearchgate.net These effects arise from co-eluting endogenous components of the sample matrix that can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source, leading to inaccurate quantification. nih.govnih.gov
Several strategies are employed to mitigate matrix effects:
Effective Sample Cleanup: Rigorous extraction and cleanup procedures, such as SPE, are critical to remove a substantial portion of interfering matrix components. nih.govresearchgate.net A study demonstrated that samples subjected to SPE showed significantly less ionization suppression compared to those without this purification step. researchgate.net
Chromatographic Separation: Optimizing the LC method to achieve good chromatographic separation between the analyte and matrix components is essential. Using highly selective columns, like the Raptor Biphenyl column, can resolve target compounds from early-eluting matrix interferences. restek.com
Stable Isotope-Labeled Internal Standards: The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS) for each analyte. A SIL-IS is chemically identical to the analyte but has a different mass. It co-elutes with the analyte and experiences the same ionization suppression or enhancement. By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by matrix effects can be accurately corrected.
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the samples being analyzed can also help compensate for matrix effects. mdpi.com This ensures that the standards and the unknown samples are affected in the same way.
Even with these measures, some degree of matrix effect, often ion suppression, may be unavoidable for certain analytes. nih.govnih.gov Therefore, the validation of any quantitative method must include a thorough evaluation of matrix effects to ensure the reliability of the results. researchgate.netnih.gov
Rigorous Analytical Method Validation for Research and Forensic Applications
For an analytical method to be used in research or forensic toxicology, it must undergo rigorous validation to demonstrate that it is reliable, reproducible, and fit for its intended purpose. unodc.org Validation protocols, such as those from the ANSI/ASB Standard Practices for Method Validation in Forensic Toxicology, establish the performance characteristics of a method. nih.gov
Parameters Including Sensitivity (Limits of Detection and Quantification), Specificity, Accuracy, and Precision
Key validation parameters ensure the analytical method's performance is well-characterized and meets the requirements for the analysis of compounds like this compound. bu.edumdpi.comresearchgate.netresearchgate.net
Sensitivity (Limits of Detection and Quantification):
Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable accuracy. For synthetic cannabinoid metabolites, LODs are often in the low picogram to nanogram per milliliter (ng/mL) range. nih.govmdpi.com For example, a validated method for 5F-ADB and its metabolite reported LODs between 0.08 and 0.10 ng/mL in blood and urine. nih.gov
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be measured with acceptable precision and accuracy. nih.gov This is a critical parameter for quantitative methods. For synthetic cannabinoids, LOQs typically range from 0.003 to 0.5 ng/mL, depending on the specific compound and method. nih.govnih.govmdpi.com
Specificity: Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as endogenous matrix components, other drugs, or structurally similar metabolites (isomers). unodc.org In LC-MS/MS, specificity is achieved through a combination of chromatographic retention time and the detection of specific mass transitions (multiple reaction monitoring, MRM) for the analyte. researchgate.net Method validation must demonstrate the absence of interfering peaks at the retention time of the analyte. oup.comnih.gov This is particularly crucial for synthetic cannabinoids, where numerous positional isomers can exist that must be chromatographically separated for unambiguous identification. restek.com
Accuracy and Precision:
Accuracy: Accuracy refers to the closeness of a measured value to the true value. It is typically assessed by analyzing quality control (QC) samples prepared at known concentrations and calculating the percent error. For forensic applications, an accuracy of within ±20% is often required. oup.comnih.gov
Precision: Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samples. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). bu.edu Precision is evaluated at two levels: intra-day precision (within the same day) and inter-day precision (over several days). An acceptable precision is typically within ±15% RSD. oup.com
The table below presents examples of validation parameters from published methods for the analysis of various synthetic cannabinoids, illustrating the performance characteristics achievable.
| Analyte/Metabolite | Matrix | LOQ (ng/mL) | Accuracy (% Error) | Precision (% RSD) | Source(s) |
| JWH-122 | Rat Plasma | 0.012 | Not Specified | 1.3 - 9.0 (Intra-day) 3.0 - 8.6 (Inter-day) | nih.gov |
| 5F-AMB | Rat Plasma | 0.016 | Not Specified | 1.3 - 9.0 (Intra-day) 3.0 - 8.6 (Inter-day) | nih.gov |
| AMB-FUBINACA | Rat Plasma | 0.012 | Not Specified | 1.3 - 9.0 (Intra-day) 3.0 - 8.6 (Inter-day) | nih.gov |
| 5-fluoro ADB | Human Blood | 0.01 | Within ±20% | < 15% | nih.gov |
| 5-fluoro ADB ester hydrolysis metabolite | Human Blood | 10 | Within ±20% | < 15% | nih.gov |
| Various Synthetic Cannabinoids (32 total) | Urine | 0.5 | Within ±20% | < 15% | oup.com |
| 5F-ADB | Blood & Urine | 0.10 - 0.12 | Within ±20% | < 15% | nih.gov |
This table is a representation of data found in the cited literature for illustrative purposes.
Pharmacokinetic Investigations of Adbica N 5 Hydroxypentyl Metabolite in Controlled Biological Systems
Principles of Absorption, Distribution, Metabolism, and Excretion (ADME) in Relevant In Vivo Models
While specific in vivo ADME studies for ADBICA N-(5-hydroxypentyl) metabolite are not extensively documented in publicly available research, the principles can be inferred from studies on the parent compound, ADBICA, and structurally related synthetic cannabinoids. nih.govnih.gov
Absorption: The absorption of the parent compound, ADBICA, would precede the formation of the N-(5-hydroxypentyl) metabolite. Following administration, synthetic cannabinoids are generally absorbed into the bloodstream.
Distribution: Once formed, the this compound, like other synthetic cannabinoid metabolites, is expected to distribute throughout the body. Due to the lipophilic nature of many synthetic cannabinoids, they and their metabolites can potentially accumulate in adipose tissue, which may lead to prolonged detection times. nih.gov Studies on similar compounds suggest that metabolites can be found in various tissues, including the liver, kidney, and brain. nih.gov
Metabolism: The formation of the N-(5-hydroxypentyl) metabolite is a primary step in the Phase I metabolism of ADBICA. This reaction is catalyzed by cytochrome P450 (CYP450) enzymes in the liver. researchgate.net Hydroxylation increases the water solubility of the compound, facilitating further metabolism and excretion. The N-(5-hydroxypentyl) metabolite can undergo further Phase I metabolism, such as oxidation to a carboxylic acid, or proceed to Phase II metabolism. nih.gov In Phase II, the hydroxyl group is a target for glucuronidation, a process that further increases water solubility and prepares the compound for excretion.
Excretion: The final step is the elimination of the metabolized compounds from the body. Glucuronidated metabolites are primarily excreted in the urine. nih.govdiva-portal.org The detection of hydroxylated metabolites in urine is a common finding in forensic and clinical toxicology. nih.gov
Time-Course Profiles and Relative Abundance of this compound in Biological Fluids and Tissues
Studies on analogous synthetic cannabinoids, such as ADB-HEXINACA, have shown that hydroxylation on the alkyl chain is a major metabolic pathway. diva-portal.orgoup.com For instance, in human hepatocyte incubations of ADB-HEXINACA, the 4-hydroxy-hexyl and 5-hydroxy-hexyl metabolites were significant products. oup.com While direct quantitative data for the this compound's concentration over time in blood or urine is not available, it is expected to have a longer detection window in urine compared to the parent compound, a characteristic feature of many synthetic cannabinoid metabolites. nih.gov
Table 1: In Vitro Metabolic Profile of Related Synthetic Cannabinoids
| Parent Compound | Metabolic Reaction | Resulting Metabolite(s) | Relative Abundance/Significance | Reference |
|---|---|---|---|---|
| ADB-FUBINACA | Alkyl and indazole hydroxylation, amide hydrolysis, glucuronidation | Hydroxyalkyl, hydroxydehydroalkyl, and hydroxylindazole metabolites | Recommended as intake markers | researchgate.net |
| ADB-HEXINACA | Mono-hydroxylation, ketone formation on the hexyl tail | 4-hydroxy-hexyl, 5-hydroxy-hexyl, and 5-oxo-hexyl metabolites | Major metabolites in human hepatocyte incubations | oup.com |
| CUMYL-PICA | Terminal hydroxylation of the N-pentyl chain | Identical metabolites to 5F-CUMYL-PICA after defluorination | Primary metabolic pathway | nih.gov |
Comparative Pharmacokinetics with Parent ADBICA and Other Primary Metabolites
The pharmacokinetic profile of this compound is intrinsically linked to that of its parent compound and other metabolites. Generally, parent synthetic cannabinoids are rapidly metabolized and may only be detectable in biological fluids for a short period. nih.govnih.gov In contrast, their metabolites, including hydroxylated forms, often exhibit a longer half-life and are detectable for an extended duration, particularly in urine. diva-portal.org
Compared to the parent compound ADBICA, the N-(5-hydroxypentyl) metabolite is more polar due to the addition of the hydroxyl group. This increased polarity facilitates its excretion. However, studies on metabolites of other synthetic cannabinoids, like ADB-PINACA, suggest that these hydroxylated metabolites can still retain significant activity at cannabinoid receptors. nih.gov
The metabolic pathway of ADBICA leading to the N-(5-hydroxypentyl) metabolite is a common feature among synthetic cannabinoids with an N-pentyl chain. For example, ADB-PINACA also forms an N-(5-hydroxypentyl) metabolite. caymanchem.com This highlights a degree of predictability in the metabolism of this class of compounds. The relative abundance of the N-(5-hydroxypentyl) metabolite compared to other primary metabolites, such as those resulting from amide hydrolysis or further oxidation, will determine its utility as a specific biomarker for ADBICA consumption.
Table 2: Comparison of Hydroxypentyl Metabolites from Different Synthetic Cannabinoids
| Parent Compound | Hydroxypentyl Metabolite | Significance | Reference |
|---|---|---|---|
| ADBICA | This compound | An expected metabolite based on similar compounds | caymanchem.com |
| ADB-PINACA | ADB-PINACA N-(5-hydroxypentyl) metabolite | An expected major metabolite | caymanchem.com |
| 5-fluoro-ADB | 5-fluoro-ADB 5-OH-pentyl metabolite | Identified in urine samples | scitechnol.com |
| APICA | 5-hydroxypentyl metabolite | Retained potent activity at CB1 and CB2 receptors | nih.gov |
Forensic Science Research Applications of Adbica N 5 Hydroxypentyl Metabolite
Utility as a Biomarker for Exposure to ADBICA and Related Compounds
The ADBICA N-(5-hydroxypentyl) metabolite is a significant biomarker for confirming the consumption of its parent compound, ADBICA. In the human body, synthetic cannabinoids like ADBICA undergo extensive metabolism, primarily through oxidation. One of the most common metabolic pathways for SCs containing an N-pentyl chain is hydroxylation at the terminal position of this chain. nih.gov This process converts the parent drug into a more water-soluble form, facilitating its excretion, primarily in urine.
Research into the metabolism of various synthetic cannabinoids has consistently shown that hydroxylated metabolites are among the most abundant products found in biological samples. nih.govnih.gov Studies on compounds structurally similar to ADBICA, such as AB-PINACA, have confirmed that hydroxypentyl metabolites are major products detected in human liver microsome experiments and in urine samples from suspected users. nih.gov Consequently, the N-(5-hydroxypentyl) metabolite of ADBICA is an expected and reliable target for forensic analysis. caymanchem.com Its presence in a biological sample, particularly urine, provides strong evidence of exposure to ADBICA, even if the parent compound is no longer detectable.
The utility of this metabolite extends to identifying exposure to a class of related compounds. The N-pentyl side chain is a common structural feature in many synthetic cannabinoids, and terminal hydroxylation is a frequent metabolic route. nih.gov Therefore, the detection of a hydroxypentyl metabolite can indicate consumption of a synthetic cannabinoid from this structural family, prompting further analysis to identify the specific parent compound.
| Finding | Significance as a Biomarker | Source |
| Terminal hydroxylation of the N-pentyl chain is a major metabolic pathway for many synthetic cannabinoids. | Establishes the N-(5-hydroxypentyl) metabolite as a predictable and common product of ADBICA metabolism. | nih.gov |
| Metabolites are often present in higher concentrations and for a longer duration in urine than the parent compound. | Increases the window of detection for ADBICA exposure, making the metabolite a more reliable marker. | nih.govscitechnol.com |
| Hydroxypentyl metabolites of related SCs (e.g., AB-PINACA) are confirmed in human urine samples. | Provides evidence by analogy that this compound is a key indicator of ADBICA consumption in humans. | nih.gov |
| The metabolite retains some activity at cannabinoid receptors. | Suggests that the metabolite may contribute to the overall pharmacological and toxicological profile of the ingested drug. | nih.gov |
Methodologies for Retrospective Detection and Confirmation in Analytical Toxicology Research
The retrospective identification of this compound in forensic toxicology relies on highly sensitive and specific analytical techniques capable of detecting and identifying analytes in complex biological matrices like blood and urine. The primary methods employed are based on mass spectrometry coupled with chromatography.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for the detection of synthetic cannabinoid metabolites. researchgate.netresearchgate.net This method offers excellent selectivity and sensitivity. The process involves:
Sample Preparation: Extraction of the metabolite from the biological matrix (e.g., blood, urine) using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interferences.
Chromatographic Separation: The sample extract is injected into a liquid chromatograph, where the metabolite is separated from other compounds based on its chemical properties as it passes through a specialized column.
Mass Spectrometric Detection: The separated metabolite is ionized and enters the mass spectrometer. In tandem MS (MS/MS), a specific precursor ion corresponding to the metabolite's mass is selected, fragmented, and the resulting product ions are detected. This transition from a specific precursor to specific products provides a high degree of confidence in the identification of the compound.
High-resolution mass spectrometry (HRMS), often using time-of-flight (TOF) or Orbitrap analyzers, is another powerful tool, particularly for retrospective analysis. ojp.gov HRMS provides a highly accurate mass measurement of the analyte, allowing for the determination of its elemental formula. nih.gov A significant advantage of HRMS is the ability to perform non-targeted data acquisition. ojp.gov In this approach, all data from a sample analysis is archived. This allows forensic laboratories to retrospectively screen old data for new or emerging drug metabolites, such as the N-(5-hydroxypentyl) metabolite of ADBICA, as reference standards and information become available, without needing to re-analyze the physical sample. ojp.gov
| Methodology | Principle | Application in Metabolite Detection | Source |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds via chromatography, followed by ionization and detection of specific precursor-to-product ion transitions. | Targeted quantification and confirmation of known metabolites like this compound in blood and urine. Provides high sensitivity and specificity. | scitechnol.comresearchgate.netresearchgate.net |
| High-Resolution Mass Spectrometry (HRMS) | Separates compounds via chromatography, followed by highly accurate mass measurement, enabling elemental formula determination. | Non-targeted screening and retrospective analysis of archived data for emerging metabolites. Crucial for identifying novel compounds not previously targeted. | nih.govojp.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds via gas chromatography before mass analysis. Often requires derivatization for non-volatile metabolites. | Historically used for drug screening; can be used for SC metabolites, though LC-MS is often preferred for its applicability to a wider range of metabolites without derivatization. | caymanchem.com |
Challenges in the Forensic Interpretation of Metabolite Detection and Differentiation from Analogues
A primary challenge in the forensic toxicology of synthetic cannabinoids is the sheer number of structurally similar compounds. The detection of this compound must be interpreted with caution due to the existence of numerous analogues that can produce isobaric or isomeric metabolites—metabolites with the same nominal mass or the same chemical formula but different structures.
The key challenge lies in distinguishing the ADBICA metabolite from metabolites of other synthetic cannabinoids that also possess an N-(5-hydroxypentyl) side chain. For example, ADB-PINACA is a structurally related analogue that differs from ADBICA in its core structure (indazole vs. indole). caymanchem.comcaymanchem.com While the N-(5-hydroxypentyl) metabolites of ADBICA and ADB-PINACA have different molecular formulas and exact masses, other analogues may be more difficult to distinguish.
Metabolism studies of ADB-PINACA and its fluorinated analogue, 5F-ADB-PINACA, show that both can produce hydroxypentyl metabolites. nih.gov This highlights a critical issue: if two different parent drugs produce metabolites that are positional isomers (i.e., the hydroxyl group is at a different position on the pentyl chain, or the core structures are isomers), these metabolites may be difficult to separate chromatographically and may produce similar fragments in mass spectrometry. nih.gov Therefore, optimized chromatographic conditions and the monitoring of unique product ions are essential to definitively link a detected metabolite to its specific parent compound. nih.gov
The constant emergence of new synthetic cannabinoid analogues means that forensic laboratories must be vigilant. A detected hydroxypentyl metabolite could originate from a known compound like ADBICA or from a newer, uncharacterized analogue. Without a comprehensive analytical standard and detailed metabolic data for every new analogue, definitively attributing a metabolite to a single parent drug can be challenging, complicating the legal and clinical interpretation of toxicology results.
| Challenge | Description | Forensic Implication | Source |
| Structural Analogues | Numerous synthetic cannabinoids share the N-pentyl chain, a common site for hydroxylation. | A detected N-(5-hydroxypentyl) metabolite may not be unique to ADBICA, requiring careful differentiation from metabolites of analogues like ADB-PINACA. | nih.govcaymanchem.comcaymanchem.com |
| Isobaric/Isomeric Metabolites | Different parent compounds can produce metabolites with the same mass (isobaric) or the same chemical formula (isomeric), such as positional isomers. | Risk of misidentification if analytical methods lack sufficient chromatographic resolution or mass spectrometric specificity. | nih.gov |
| Lack of Reference Standards | The rapid emergence of new SCs outpaces the synthesis and availability of certified reference standards for both parent drugs and their metabolites. | Without standards, confident identification and quantification are difficult, hindering the validation of forensic methods. | scitechnol.comojp.gov |
| Shared Fragmentation Pathways | Structurally similar metabolites may break apart in similar ways in the mass spectrometer, yielding common product ions. | Requires monitoring for unique, specific fragment ions to ensure unambiguous identification. | nih.gov |
In Vitro and Ex Vivo Research Models for Adbica N 5 Hydroxypentyl Metabolite Studies
Application of Human Liver Microsome and Hepatocyte Incubation Systems for Metabolic Profiling
In vitro models using human-derived liver components are the primary tools for predicting and characterizing the metabolism of new psychoactive substances. Human liver microsomes (HLMs) and pooled human hepatocytes (HHeps) are considered the gold standard for these investigations. HLMs contain a high concentration of cytochrome P450 (CYP450) enzymes, which are responsible for the majority of Phase I metabolic reactions. nih.govnih.gov Hepatocyte incubations offer a more complete model, as they contain both Phase I and Phase II metabolic enzymes, allowing for the identification of a broader range of metabolic products. nih.govdiva-portal.orgresearchgate.netnih.gov
Studies on numerous synthetic cannabinoids structurally related to ADBICA have consistently demonstrated the utility of these systems. For example, incubation of compounds like 5F-ADB and AB-PINACA in HLMs and HHeps has shown that hydroxylation of the N-pentyl side chain is a predominant metabolic pathway. nih.govnih.gov Specifically, terminal hydroxylation at the 5-position is often a major transformation, leading to the formation of the N-(5-hydroxypentyl) metabolite. nih.gov Research on ADB-HEXINACA using human hepatocytes also identified the 5-hydroxy-hexyl metabolite as a significant product. nih.govnih.gov Similarly, metabolic studies of ADB-FUBINACA with hepatocytes identified various hydroxylated metabolites as key markers of intake. researchgate.netsemanticscholar.org Based on this extensive evidence from analogous compounds, the ADBICA N-(5-hydroxypentyl) metabolite is an expected and likely significant metabolite of the parent compound. caymanchem.comlabchem.com.mycaymanchem.com
Elucidation of Phase I and Phase II Metabolic Products in Controlled Experimental Designs
Controlled experiments using in vitro systems are designed to systematically identify the biotransformations a compound undergoes. For synthetic cannabinoids, Phase I metabolism typically involves oxidative reactions catalyzed by CYP450 enzymes. nih.gov
Phase I Metabolism: The most common Phase I reactions for indole- and indazole-based synthetic cannabinoids with an N-pentyl chain are hydroxylation at various positions along the chain, oxidative defluorination (for fluorinated analogues), and amide or ester hydrolysis. nih.govnih.govresearchgate.net Studies have repeatedly shown that hydroxylation of the pentyl chain is a major route. nih.govnih.govresearchgate.net This initial hydroxylation can be followed by further oxidation of the newly formed alcohol group to a ketone or a carboxylic acid, such as the ADBICA N-pentanoic acid metabolite. nih.govcaymanchem.com
Phase II Metabolism: Following Phase I hydroxylation, the metabolite can undergo Phase II conjugation to increase its water solubility and facilitate excretion. The most common Phase II reaction observed for hydroxylated synthetic cannabinoid metabolites is glucuronidation, where a glucuronic acid moiety is attached to the hydroxyl group. nih.govdiva-portal.orgbohrium.com Studies on compounds like 5F-EDMB-PICA and ADB-HEXINACA have identified glucuronide conjugates of hydroxylated metabolites in HLM and hepatocyte models. nih.govbohrium.com
Therefore, in a controlled experimental design, the this compound would be identified as a primary Phase I product, with its corresponding glucuronide conjugate being a likely Phase II product.
Investigation of Receptor Binding and Functional Activity
A critical aspect of metabolite research is determining whether these new compounds retain pharmacological activity at their biological targets, primarily the cannabinoid receptors CB1 and CB2.
Receptor binding assays are used to determine the affinity of a compound for a specific receptor, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. While specific binding data for the this compound is not widely available, studies on the metabolites of structurally similar compounds provide valuable insights.
Research on a range of synthetic cannabinoids shows that their N-(5-hydroxypentyl) metabolites generally retain a high affinity for both CB1 and CB2 receptors, often in the nanomolar range. nih.gov For instance, the 5-hydroxypentyl metabolite of ADB-PINACA was found to be a potent ligand at cannabinoid receptors. nih.gov A comprehensive study on nine different synthetic cannabinoids found that while pentyl-hydroxylation led to a reduction in binding affinity compared to the parent compounds, the metabolites still exhibited potent binding. nih.gov That same study noted a trend where the hydroxylation affected affinity at CB1 receptors to a greater extent than at CB2 receptors. nih.gov The N-5-hydroxypentyl metabolite of 5F-MDMB-PINACA (also known as 5F-ADB) was also found to display high nanomolar affinity for CB1 receptors. nih.gov
Table 1: Cannabinoid Receptor Binding Affinities (Kᵢ, nM) for Parent Synthetic Cannabinoids and their N-Hydroxypentyl Metabolites This table presents data for analogues of ADBICA to illustrate the expected activity of its metabolite.
Data sourced from studies on analogous compounds. nih.govnih.govnih.gov
Beyond binding, functional assays are essential to determine whether a metabolite acts as an agonist (activator), antagonist (blocker), or inverse agonist at the receptor. Assays such as [³⁵S]GTPγS binding or membrane potential assays measure the functional response of the cell upon receptor activation. The potency of an agonist is typically expressed as the EC₅₀ value, which is the concentration required to produce 50% of the maximum effect.
Table 2: Cannabinoid Receptor Functional Activity (EC₅₀, nM) for Parent Synthetic Cannabinoids and their N-Hydroxypentyl Metabolites This table presents data for analogues of ADBICA to illustrate the expected activity of its metabolite.
Data sourced from studies on analogous compounds. nih.govnih.gov
Structural Analogue Comparisons within In Vitro Systems for Understanding Metabolite Function
Comparing the activity of the N-(5-hydroxypentyl) metabolite across a range of structurally different synthetic cannabinoids provides valuable structure-activity relationship (SAR) insights. ADBICA features an indole (B1671886) core, similar to APICA, whereas ADB-PINACA has an indazole core. caymanchem.comcaymanchem.comnih.gov
By comparing the metabolites of these different parent compounds, researchers can understand how the core scaffold (indole vs. indazole) and the carboxamide head-group influence the activity of the retained N-(5-hydroxypentyl) tail. For instance, studies have shown that the 5-hydroxypentyl metabolites of both indole- (APICA) and indazole- (ADB-PINACA) based compounds remain potent CB1 and CB2 agonists. nih.gov Interestingly, for both APICA and ADB-PINACA, the addition of the hydroxyl group to the pentyl chain resulted in a significant increase in functional selectivity for the CB2 receptor. nih.gov This suggests that this specific metabolic transformation may shift the pharmacological profile of the parent drug. Similarly, comparing the brominated analogue ADB-5'Br-PINACA to its non-brominated counterpart shows that substitutions on the core ring structure can impact the potency of the N-(5-hydroxypentyl) metabolite, with the removal of bromine resulting in reduced activity at the CB1 receptor. caymanchem.comnih.gov
Advanced Research Directions and Future Analytical Perspectives
Development of Novel and High-Throughput Analytical Methodologies for Metabolite Characterization
The sheer number and structural diversity of emerging synthetic cannabinoids demand analytical methods that are not only accurate and sensitive but also rapid and capable of processing large numbers of samples. nih.gov High-throughput screening is essential for keeping pace with the evolving drug landscape. nih.govresearchgate.net The primary analytical tools for this purpose are based on chromatography coupled with mass spectrometry. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique, valued for its suitability for non-volatile and thermally labile compounds without the need for derivatization. researchgate.netoup.com To increase throughput, advancements include the use of Ultra-High-Performance Liquid Chromatography (UHPLC) systems, which use smaller particle columns to achieve faster separations and higher resolution. oup.commdpi.com Some configurations employ parallel column systems to significantly reduce cycle times, allowing one column to be regenerated while the other is performing the analytical run. oup.com
High-resolution mass spectrometry (HRMS), particularly when coupled with UHPLC (e.g., UHPLC-QTOF-MS), offers significant advantages. mdpi.comnih.gov Unlike targeted MS/MS techniques, HRMS allows for non-targeted screening, which is crucial for identifying novel or unexpected metabolites without prior knowledge or the immediate availability of a reference standard. nih.gov This capability enables retrospective data analysis, where previously collected data can be re-examined for newly identified metabolic targets. nih.gov Other emerging techniques being explored include surface-enhanced Raman spectroscopy (SERS) and various biosensors, though their application in routine forensic analysis is still in the early stages.
Table 1: Comparison of Key Analytical Techniques for Metabolite Characterization
| Technique | Throughput | Selectivity/Specificity | Capability for Unknowns | Primary Application |
|---|---|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Moderate | High | Moderate (Library Matching) | Analysis of volatile and thermally stable compounds; often requires derivatization. researchgate.net |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High | Very High | Limited (Targeted) | Gold standard for quantification of known parent compounds and metabolites. nih.govoup.com |
| Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) | High | Very High | Excellent (Non-Targeted) | Identification of novel metabolites and comprehensive screening. mdpi.comnih.gov |
Comprehensive Elucidation of Metabolic Landscapes for Emerging Synthetic Cannabinoids
To reliably detect the intake of a synthetic cannabinoid, a thorough understanding of its metabolic fate is essential. nih.govfrontiersin.org Metabolism studies aim to identify the major biotransformations a compound undergoes to pinpoint stable and abundant metabolites, such as the N-(5-hydroxypentyl) metabolite of ADBICA, which serve as ideal biomarkers in toxicological screenings. nih.govresearchgate.net
The gold standard for predicting human metabolism is the use of in vitro models with human-derived materials. nih.gov Incubations with pooled human liver microsomes (pHLM) and, more effectively, pooled human hepatocytes (HHeps) are the most common approaches. nih.govresearchgate.netnih.gov Hepatocytes contain a full complement of phase I and phase II metabolic enzymes, providing a more complete picture of the metabolic pathways, including hydroxylation, carboxylation, and glucuronidation. nih.govoup.com Studies using HHeps have successfully identified numerous metabolites for SCRAs like ADB-HEXINACA and ADB-BUTINACA, which are structurally related to ADBICA. oup.comnih.govdundee.ac.ukresearchgate.net
While human-based models are preferred, other systems can serve as complementary tools. The fungus Cunninghamella elegans has been shown to produce many human-like phase I metabolites and can be used to generate larger quantities of metabolites needed for definitive structural elucidation by techniques like NMR. nih.govnih.gov Animal models, such as rats, and even zebrafish have also been explored, though species differences in metabolic profiles can be a limitation. nih.gov Ultimately, the findings from these in vitro studies must be verified by analyzing authentic human samples (e.g., urine) to confirm that the identified metabolites are present in vivo. frontiersin.org
Table 2: Overview of In Vitro Models for SCRA Metabolism Studies
| Model | Primary Advantage | Limitation | Relevance |
|---|---|---|---|
| Human Liver Microsomes (pHLM) | Good for studying Phase I (CYP450) metabolism. nih.gov | Lacks many Phase II enzymes. nih.gov | Widely used for initial metabolic stability and pathway identification. |
| Human Hepatocytes (HHeps) | Provides the most comprehensive human-like metabolic profile (Phase I & II). frontiersin.orgnih.gov | Higher cost and more complex to maintain. | Considered the gold standard for predicting human urinary biomarkers. nih.gov |
| Cunninghamella elegans (Fungus) | Can generate large quantities of metabolites for structural analysis. nih.govnih.gov | Metabolic profile may differ from humans; less effective for Phase II metabolites. nih.gov | Useful for generating reference standards when synthesis is difficult. |
| Zebrafish | Can produce some human-like Phase I metabolites. nih.gov | Significant species differences in major metabolic pathways compared to humans. nih.gov | Limited use in forensic toxicology for predicting primary human biomarkers. |
In-depth Research into Structure-Metabolism Relationships of Indole- and Indazole-Based Cannabinoids
Synthetic cannabinoids are not a monolithic group but can be classified into families based on their core chemical structure, such as indole (B1671886) and indazole scaffolds. nih.govwikipedia.org ADBICA is an N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole -3-carboxamide. Research has shown that structurally similar SCRAs often follow common metabolic pathways. oup.com Understanding these structure-metabolism relationships (SMRs) allows toxicologists to predict the likely metabolites of newly emerged compounds.
For many indole- and indazole-based SCRAs with an N-alkyl side chain, metabolism is dominated by transformations on this chain. researchgate.netresearchgate.net Compounds with a pentyl chain, for instance, are frequently subject to hydroxylation, especially at the terminal (5-position) and penultimate (4-position) carbons. nih.gov This makes the N-(5-hydroxypentyl) metabolite a common and expected biomarker for pentyl-substituted SCRAs like ADBICA and JWH-018. nih.govlgcstandards.com Further oxidation of the terminal alcohol can lead to the formation of a pentanoic acid metabolite, another major biomarker for many SCRAs. frontiersin.org
Other common metabolic transformations include:
Hydroxylation of the core structure: The indole or indazole ring system can also be hydroxylated. nih.gov
Ester or Amide Hydrolysis: For SCRAs containing ester or amide linkages, hydrolysis is a common metabolic step. researchgate.net
Defluorination: In fluorinated analogues (e.g., 5F-ADBICA), the fluorine atom is often replaced by a hydroxyl group. nih.govnih.gov
Glucuronidation: Phase II metabolism almost exclusively involves the conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion. nih.gov
These predictable patterns are invaluable for designing analytical methods that can target not just one specific SCRA, but an entire structural class. nih.govnih.gov
Table 3: Common Structure-Metabolism Relationships in Indole/Indazole SCRAs
| Structural Moiety | Common Metabolic Pathway | Resulting Metabolite Type |
|---|---|---|
| N-Pentyl Side Chain | Hydroxylation at terminal or penultimate carbon. nih.gov | N-(5-hydroxypentyl) or N-(4-hydroxypentyl) metabolite. |
| N-Fluoropentyl Side Chain | Oxidative defluorination followed by oxidation. nih.govfrontiersin.org | N-pentanoic acid metabolite. |
| Indole/Indazole Core | Hydroxylation or Dihydrodiol formation. researchgate.netnih.gov | Hydroxylated core metabolites. |
| Tert-leucinamide Group | Amide hydrolysis. oup.comnih.gov | Carboxylic acid metabolite. |
Standardization of Reference Materials and Analytical Protocols for Collaborative Research and Forensic Laboratories
The reliability and legal defensibility of forensic toxicology results depend heavily on standardization. This involves two key components: the availability of high-quality analytical reference materials and the use of harmonized, validated analytical protocols. unodc.org
The constant emergence of new SCRAs means that certified reference materials (CRMs) for parent compounds and their metabolites are often unavailable when the substances first appear on the illicit market. oup.com This scarcity hampers the ability of laboratories to develop and validate quantitative methods and to confirm the identity of tentative findings. oup.com Commercial providers and academic institutions work to synthesize and certify these materials, often under rigorous quality systems like ISO 17034 and ISO/IEC 17025, which ensure their accuracy, purity, and stability. sigmaaldrich.comcerilliant.com The availability of CRMs for key metabolites, including ADBICA N-(5-hydroxypentyl) metabolite, is essential for accurate quantification in biological matrices. lgcstandards.com
Equally important is the standardization of analytical protocols. unodc.org For results to be comparable between different laboratories—a crucial aspect for national and international monitoring efforts, collaborative research, and legal proceedings—the methods used must be validated according to accepted international guidelines. nih.gov Validation confirms that a method is selective, sensitive, accurate, and precise for its intended purpose. nih.govnih.gov Organizations like the United Nations Office on Drugs and Crime (UNODC) publish recommended methods to assist national laboratories in establishing harmonized and reliable analytical approaches. unodc.org This collaborative framework ensures that data generated across different jurisdictions is consistent and of high quality, strengthening the global response to the NPS phenomenon.
Table 4: Mentioned Compound Names
| Abbreviation/Common Name | Chemical Name |
|---|---|
| ADBICA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-pentyl-1H-indole-3-carboxamide |
| This compound | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-hydroxypentyl)-1H-indole-3-carboxamide |
| 5F-ADBICA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide |
| JWH-018 | Naphthalen-1-yl(1-pentyl-1H-indol-3-yl)methanone |
| JWH-018 N-(5-hydroxypentyl) metabolite | (1-(5-hydroxypentyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone |
| ADB-HEXINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-hexyl-1H-indazole-3-carboxamide |
| ADB-BUTINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-butyl-1H-indazole-3-carboxamide |
| AB-FUBINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(4-fluorobenzyl)-1H-indazole-3-carboxamide |
| AB-PINACA | N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide |
| 5F-ADB-PINACA | N-(1-amino-3,3-dimethyl-1-oxobutan-2-yl)-1-(5-fluoropentyl)-1H-indazole-3-carboxamide |
| THC | Δ⁹-tetrahydrocannabinol |
| CBD | Cannabidiol |
| 7-hydroxy-cannabidiol (7-OH-CBD) | 7-Hydroxycannabidiol |
| 7-carboxy-cannabidiol (7-COOH-CBD) | 7-Carboxycannabidiol |
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting ADBICA N-(5-hydroxypentyl) metabolite in biological samples?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are the primary methods. Certified reference materials (CRMs), such as single-component solutions (100 μg/mL in methanol), are critical for calibration and validation .
- Sample Preparation : For urine or blood, protocols involve liquid-liquid extraction (e.g., hexane–ethyl acetate), buffer adjustment (pH 9.3), and spiking with deuterated internal standards (e.g., JWH 073 N-COOH-d5) to control matrix effects . Calibrators should span 0.10–10 ng/mL to ensure sensitivity .
Q. What are the known Phase I metabolic pathways of ADBICA leading to the formation of the N-(5-hydroxypentyl) metabolite?
- Pathway : Oxidative hydroxylation at the pentyl side chain is the primary route, analogous to other synthetic cannabinoids like 5F-ADB and THJ-2201 . For fluorinated analogs (e.g., 5F-ADB), prior ester hydrolysis is required to generate intermediates before hydroxylation .
- Key Enzymes : Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19, are implicated in hydroxylation and defluorination steps .
Q. How is the N-(5-hydroxypentyl) metabolite structurally characterized, and what are its distinguishing spectral features?
- Structural Confirmation : High-resolution mass spectrometry (HRMS) with accurate mass (±5 ppm) and MS/MS fragmentation patterns (e.g., [C19H28N3O4]+ for 5F-ADB derivatives) are used. Retention time alignment with CRMs is essential .
- Isotopic Labeling : Deuterated standards (e.g., JWH 018 N-(5-hydroxypentyl) metabolite-d5) aid in distinguishing endogenous peaks from target analytes .
Advanced Research Questions
Q. How can researchers resolve discrepancies in detecting this compound across different studies?
- Contradictions : Some studies report undetectable levels due to incomplete ester hydrolysis (e.g., 5F-ADB requires hydrolysis before hydroxylation) . Others highlight variability in CYP enzyme activity across human hepatocyte models .
- Solutions :
- Use hydrolysis protocols (e.g., β-glucuronidase treatment) to liberate conjugated metabolites.
- Validate findings against multiple hepatocyte models or in vivo samples to account for metabolic heterogeneity .
Q. What methodological considerations are critical for optimizing the extraction efficiency of this compound from urine?
- Optimization Factors :
- pH Adjustment : Sodium carbonate buffer (pH 9.3) enhances lipid solubility for liquid-liquid extraction .
- Solvent Selection : Hexane–ethyl acetate (99:1) improves recovery of hydroxylated metabolites compared to acetonitrile .
- Matrix Effects : Dilute-and-shoot approaches reduce ion suppression, but require lower detection limits (≤0.10 ng/mL) .
Q. What factors influence the stability of this compound in prepared samples, and how can they be controlled?
- Stability Challenges :
- Temperature : Degradation occurs at >−20°C; long-term storage requires −80°C .
- Solvent : Methanol stabilizes the metabolite better than acetonitrile, but repeated freeze-thaw cycles (>3×) reduce integrity .
- Mitigation :
- Aliquot samples to avoid thawing entire batches.
- Use batch-specific certificates of analysis (COA) to verify stability thresholds .
Q. How do metabolic studies differentiate N-(5-hydroxypentyl) metabolites of ADBICA from structurally similar synthetic cannabinoids?
- Differentiation Strategies :
- Fragmentation Patterns : Unique product ions (e.g., m/z 373.5 for MN-18 derivatives) distinguish ADBICA metabolites from analogs like UR-144 or XLR11 .
- Chromatographic Resolution : Ultra-high-performance LC (UHPLC) with C18 columns (2.1 × 100 mm, 1.7 μm) achieves baseline separation of co-eluting hydroxylated metabolites .
Q. What are the limitations of current in vitro models for studying this compound formation and activity?
- Limitations :
- Enzyme Specificity : Hepatocyte models may underrepresent CYP isoforms active in humans (e.g., CYP2D6) .
- Receptor Binding : While ADBICA’s parent compound activates CB1/CB2 receptors, the metabolite’s affinity remains uncharacterized .
- Recommendations :
- Combine in vitro assays with ex vivo tissue studies to assess receptor interactions.
- Use CRISPR-modified cell lines to express human-specific CYP enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
